1-(2-Fluorophenyl)-2-methyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry Research
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This structural motif is a fundamental component of many natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.comresearchgate.net Pyrrole and its derivatives are integral to the structure of vital biomolecules such as heme, chlorophyll, and vitamin B12. scispace.com In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in numerous approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. scispace.comrsc.org
The versatility of the pyrrole ring allows for its functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, providing a pathway for the synthesis of a wide array of derivatives. mdpi.com The incorporation of different pharmacophores into the pyrrole ring system has led to the development of highly active compounds. rsc.org
The Role of Fluorine Substitution in Aromatic Systems within Chemical Biology
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
Fluorine substitution on an aromatic ring can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. nih.gov The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can in turn affect the compound's pharmacokinetic properties. nih.gov Furthermore, the incorporation of fluorine can lead to more favorable interactions with protein targets, enhancing the potency of a drug. nih.gov The strategic placement of fluorine atoms is a key consideration in the design of modern pharmaceuticals.
Overview of Research Approaches Applicable to 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole
The characterization and investigation of novel chemical entities like this compound typically involve a combination of synthetic, spectroscopic, and computational methods. A common and efficient method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govnih.govresearchgate.net
Once synthesized, the structure of the compound is elucidated using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Further characterization can be achieved through X-ray crystallography, which provides precise information about the three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and other molecular properties of the compound. mdpi.com Biological evaluation of such compounds would typically involve in vitro assays to assess their activity against specific biological targets. nih.govnih.govresearcher.lifenih.gov
Detailed Research Findings on this compound
While extensive research specifically focused on this compound is not widely available in the public domain, existing data provides valuable insights into its chemical nature.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FN |
| Molecular Weight | 175.20 g/mol |
Synthesis
The primary synthetic route to this compound is the Paal-Knorr pyrrole synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with 2-fluoroaniline (B146934). The reaction is typically carried out in the presence of an acid catalyst.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:
¹H NMR (CDCl₃): Chemical shifts (δ) are observed in the aromatic region for the protons of the 2-fluorophenyl group and the pyrrole ring, along with a characteristic singlet for the methyl group protons.
¹³C NMR (CDCl₃): The spectrum shows distinct signals for the carbon atoms of the pyrrole ring, the 2-fluorophenyl group, and the methyl group. The carbon atom attached to the fluorine atom exhibits a characteristic splitting pattern.
Infrared (IR): The IR spectrum displays absorption bands corresponding to C-H stretching of the aromatic and pyrrole rings, C=C stretching, and the C-F bond.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylpyrrole |
InChI |
InChI=1S/C11H10FN/c1-9-5-4-8-13(9)11-7-3-2-6-10(11)12/h2-8H,1H3 |
InChI Key |
IJWMXGDKQYALLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1C2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of Substituted Pyrrole (B145914) Rings
The construction of the pyrrole ring can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern catalytic methods.
Established Cyclization Reactions for Pyrrole Formation
Several named reactions have become foundational in pyrrole synthesis. The Paal-Knorr synthesis , first reported in 1884, is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form a substituted pyrrole. ias.ac.inwikipedia.orgrgmcet.edu.in The versatility of this reaction allows for a wide range of substituents on both the dicarbonyl precursor and the amine. wikipedia.org
The Hantzsch pyrrole synthesis provides another classical route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. ias.ac.in This multicomponent reaction allows for the assembly of highly substituted pyrroles.
Other notable methods include the Knorr pyrrole synthesis , which utilizes an α-amino ketone and a compound with an activated methylene (B1212753) group, and the Barton-Zard synthesis , which involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org The Van Leusen pyrrole synthesis employs tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an activated alkene.
Multi-Component Reactions (MCRs) in Pyrrole Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, retaining significant portions of all reactants. nih.govorganic-chemistry.orgresearchgate.netlookchem.com MCRs are advantageous due to their operational simplicity, atom economy, and the ability to rapidly generate diverse molecular structures. nih.gov The Hantzsch synthesis is a classic example of an MCR used for pyrrole formation. Modern MCRs for pyrrole synthesis often employ various catalysts and starting materials to achieve high yields and complexity. nih.govresearchgate.netgoogle.com
Modern Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalysis)
Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of pyrrole synthesis.
Metal-catalyzed approaches often involve transition metals such as palladium, copper, rhodium, gold, and iron. organic-chemistry.org These catalysts can facilitate various transformations, including cross-coupling reactions, cycloisomerizations, and domino reactions, to construct the pyrrole ring. organic-chemistry.org For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of highly substituted pyrroles. Iron-catalyzed methods offer a more sustainable and economical alternative for the synthesis of N-substituted pyrroles. organic-chemistry.org
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in pyrrole synthesis. Organocatalysts can activate substrates through various mechanisms, such as iminium or enamine formation, and can promote cascade reactions to build the pyrrole core. vulcanchem.com This approach often offers mild reaction conditions and avoids the use of toxic or expensive metals.
Synthetic Pathways to 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole
The synthesis of the asymmetrically substituted this compound requires careful consideration of regioselectivity to ensure the correct placement of the substituent groups on the pyrrole ring.
Precursor Selection and Design for Regioselective Synthesis
The Paal-Knorr synthesis is a highly effective method for preparing this compound. The regioselectivity of this reaction is dictated by the structure of the 1,4-dicarbonyl precursor. To achieve the desired 1,2-disubstituted product, a specific unsymmetrical 1,4-dicarbonyl compound is required.
The key precursors for the synthesis of this compound via the Paal-Knorr reaction are:
2-Fluoroaniline (B146934) : This primary amine serves as the source of the N-(2-fluorophenyl) group.
A 1,4-dicarbonyl compound : Specifically, a pentane-1,4-dione or a related derivative is necessary to provide the carbon backbone of the pyrrole ring with a methyl group at the 2-position.
The reaction proceeds by the condensation of 2-fluoroaniline with the 1,4-dicarbonyl compound. The cyclization and subsequent dehydration lead to the formation of the aromatic pyrrole ring with the substituents in the desired positions. The selection of an appropriate 1,4-dicarbonyl is crucial for controlling the regiochemistry of the final product.
| Precursor | Role in Final Compound |
| 2-Fluoroaniline | Provides the 1-(2-fluorophenyl) substituent |
| Pentane-1,4-dione | Forms the pyrrole ring with the 2-methyl substituent |
Optimization of Reaction Conditions for Yield and Purity
The efficiency of the Paal-Knorr synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.
Conventional heating of the reactants in acetic acid is a common method, often providing good yields. However, modern techniques such as microwave irradiation have been shown to dramatically reduce reaction times while maintaining high yields.
Below is a table summarizing typical and optimized reaction conditions for the synthesis of 1-aryl-2-methylpyrroles via the Paal-Knorr reaction.
| Method | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| Conventional Heating | Acetic Acid | Reflux | 6 h | 70-75 | 95 |
| Microwave Irradiation | Acetic Acid | 100°C | 20 min | ~75 | >95 |
The use of microwave irradiation represents a significant improvement in terms of energy efficiency and throughput. The purity of the final product is generally high under these optimized conditions. Further optimization could involve screening different acid catalysts or solvent systems to potentially improve the yield and reduce by-product formation.
Green Chemistry Considerations in Synthesis Development
The synthesis of N-aryl pyrroles, including this compound, has traditionally involved methods that are effective but may not align with the principles of green chemistry. These often require harsh reaction conditions, toxic solvents, and complex purification processes. Consequently, significant research has been directed towards developing more environmentally benign and sustainable synthetic protocols.
Key green chemistry strategies applicable to the synthesis of this compound focus on several areas:
Alternative Solvents and Solvent-Free Conditions: A primary goal is the replacement of volatile and toxic organic solvents. Methodologies using greener solvents like water, ethanol, ionic liquids, or deep eutectic solvents have been developed for pyrrole synthesis. nih.gov Solvent-free synthesis, in particular, offers a promising alternative by eliminating volatile organic compounds, leading to safer processes, simpler execution, and often higher yields. wikipedia.org Microwave heating in solid-state reactions is another effective approach to avoid organic solvents. wikipedia.org
Energy Efficiency: The use of microwave and ultrasound activation has been shown to accelerate reaction rates, often avoiding the need for high temperatures and prolonged heating times. wikipedia.org These techniques can lead to significant energy savings and reduced side reactions. wikipedia.org
Catalysis: The development of efficient and recyclable catalysts is central to green synthesis. For N-aryl pyrroles, various catalytic systems have been explored. Zinc-catalyzed protocols for the Clauson-Kaas reaction have been described that operate without co-catalysts, ligands, or solvents. nih.gov Other approaches utilize iridium catalysts for the sustainable synthesis from renewable resources like alcohols. rsc.org The use of inexpensive and commercially available aluminas has also proven effective in catalyzing the Paal-Knorr reaction under solvent-free conditions, with the catalyst being reusable for multiple cycles. researchgate.net
Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are considered highly atom-economical. nih.gov Methods like the Paal-Knorr condensation between a 1,4-dicarbonyl compound and a primary amine are inherently atom-economical, producing water as the only byproduct. researchgate.net Research into novel, highly atom-economical syntheses of multi-substituted pyrroles from starting materials like aziridines is ongoing. nih.govmdpi.com
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
|---|---|---|
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ethanol, ionic liquids, or deep eutectic solvents. nih.gov | Paal-Knorr synthesis using 2-fluoroaniline and a 1,4-diketone precursor in an aqueous medium or using a recyclable ionic liquid. |
| Solvent-Free Reactions | Conducting reactions without a solvent medium, often using microwave or mechanical energy (ball milling). wikipedia.org | A solid-state reaction between the starting materials activated by microwave irradiation or high-speed vibration milling. |
| Alternative Energy Sources | Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating. wikipedia.org | Ultrasound-assisted synthesis can increase reaction rates and avoid high temperatures, potentially improving yields and reducing byproducts. nih.gov |
| Heterogeneous Catalysis | Employing solid-phase catalysts (e.g., aluminas, supported metal chlorides) that can be easily separated from the reaction mixture and reused. researchgate.net | Using a reusable solid acid catalyst like CATAPAL 200 for the Paal-Knorr condensation, allowing for easy product isolation and catalyst recycling. researchgate.net |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov | Utilizing synthetic routes such as intramolecular cyclizations or multicomponent reactions that minimize waste by design. nih.gov |
Derivatization and Functionalization of the this compound Scaffold
The this compound structure offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted to the nitrogen atom of the pyrrole ring, the carbon atoms of the pyrrole ring, or the 2-fluorophenyl moiety.
Modifications at the N1-Position
While the N1-position is already substituted with the 2-fluorophenyl group, certain transformations can still occur, particularly those that involve this aryl substituent. The N-aryl bond is generally stable; however, advanced catalytic methods could potentially enable cross-coupling reactions to replace the existing aryl group, though this is synthetically challenging.
A more common strategy involves functionalizing the N-aryl group itself or using it to direct reactions on the pyrrole ring. A key example of modifying the N1-substituent involves reactions that build upon the existing pyrrole core. For instance, the closely related compound 5-(2-fluorophenyl)-1H-pyrrole can be functionalized at the N1 position by reaction with pyridin-3-ylsulfonyl chloride to yield 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-yl)-N-methylmethanamine. lookchem.com This demonstrates that the nitrogen atom can be further substituted with groups like sulfonyls, which is a common strategy in medicinal chemistry to modulate the electronic and physical properties of the molecule.
Transformations of the Pyrrole Ring Carbon Atoms (C2, C3, C4, C5)
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. wikipedia.org The directing effects of the existing substituents—the N1-aryl group and the C2-methyl group—play a crucial role in determining the regioselectivity of these reactions. In general, electrophilic attack on N-substituted pyrroles preferentially occurs at the C2 and C5 positions. Given that the C2 position is already occupied by a methyl group, the C5 position is the most probable site for further electrophilic substitution.
Common transformations include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C5 position can be achieved using various halogenating agents, often in the presence of a catalyst.
Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, typically at the C5 position.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring. A patent describes the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, indicating that functionalization at the C3 position is also feasible, likely through specific synthetic routes that bypass the more activated C5 position. google.com
Arylation: Palladium-catalyzed cross-coupling reactions can be used to introduce new aryl or heteroaryl substituents. For example, a similar scaffold, 1-(3-fluorophenyl)-5-methyl-1H-pyrrole, can be coupled with aryl groups at the C2 position, suggesting that the C5 position of the target compound would be reactive under similar conditions. nih.gov
The conjugate addition of 2-unsubstituted pyrroles to Michael acceptors is another powerful tool for functionalization, typically at the C2 position. nih.gov For the C2-methyl substituted target compound, this reactivity would be directed to the C5 position.
| Position | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| C5 | Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) with appropriate catalyst. wikipedia.org | 5-Substituted-1-(2-fluorophenyl)-2-methyl-1H-pyrrole |
| C5 | Halogenation | N-Bromosuccinimide (NBS) or similar halogenating agents. | 5-Halo-1-(2-fluorophenyl)-2-methyl-1H-pyrrole |
| C3/C4 | Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) under specific conditions. google.com | This compound-3-carbaldehyde |
| C5 | Arylation | Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), ligand, base. | 5-Aryl-1-(2-fluorophenyl)-2-methyl-1H-pyrrole |
Chemical Reactivity of the 2-Fluorophenyl Moiety
The 2-fluorophenyl group attached to the pyrrole nitrogen also presents opportunities for chemical modification. The fluorine atom is a particularly interesting functional handle. As a moderately deactivating group for electrophilic aromatic substitution, it will direct incoming electrophiles to the para position (C5' relative to the pyrrole nitrogen) and to a lesser extent, the ortho position (C3').
The inclusion of fluorine atoms into heterocyclic drug structures is a common strategy in medicinal chemistry, as it can enhance metabolic stability, membrane permeability, and binding affinity. nih.gov Therefore, the 2-fluorophenyl group is often retained as a key structural feature rather than being a site for further chemical transformation.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental in predicting the geometric and electronic properties of molecules. These calculations provide a microscopic view of the electron distribution and energy levels.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of a molecule (geometry optimization) and describing its electronic characteristics. For a molecule like 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
The geometry optimization would reveal key structural parameters. A critical parameter for N-aryl pyrroles is the torsional (dihedral) angle between the planes of the pyrrole (B145914) and phenyl rings. Due to steric hindrance between the ortho-fluorine on the phenyl ring and the hydrogen at the C5 position of the pyrrole ring, as well as the methyl group at the C2 position, the molecule is expected to adopt a non-planar conformation in its ground state. Computational studies on similar compounds like 2,5-dimethyl-1-phenylpyrrole (B1583750) have shown that such substitutions lead to significant twisting. nih.govresearchgate.net
Table 1: Predicted Structural Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures. Actual values would require specific computation.
| Parameter | Predicted Value | Description |
| Phenyl-Pyrrole Dihedral Angle | 45° - 65° | The angle between the two ring planes. |
| C(phenyl)-N(pyrrole) Bond Length | ~1.43 Å | The length of the bond connecting the two rings. |
| C-F Bond Length | ~1.35 Å | Standard bond length for a fluorobenzene (B45895) moiety. |
| C-CH₃ Bond Length | ~1.51 Å | Standard single bond length between sp² and sp³ carbons. |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.
Table 2: Representative FMO Energies for N-Aryl Pyrrole Systems Note: Values are illustrative and depend on the specific molecule and computational method.
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 4.5 - 5.5 eV | Indicates high kinetic stability. |
A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).
In this compound, the MESP surface would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atom and above the π-electron system of the pyrrole ring. These are the primary sites for interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of both rings.
This analysis is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.netrsc.org
Conformational Analysis and Stereochemical Considerations
The flexibility and preferred shapes of a molecule are key to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) and the energy required to interconvert them.
The primary mode of flexibility in this compound is the rotation around the single bond connecting the phenyl ring to the pyrrole nitrogen atom. As established by DFT, the molecule prefers a twisted (non-planar) conformation. The energy required to rotate the phenyl ring through a planar or perpendicular transition state is known as the rotational barrier.
This barrier can be calculated by performing a potential energy surface (PES) scan, where the geometry is optimized at fixed increments of the phenyl-pyrrole dihedral angle. Studies on related N-aryl systems show that these barriers are significant enough to potentially allow for the existence of distinct rotational isomers (atropisomers) at low temperatures. acs.orgnih.gov The steric clash between the ortho-fluoro and the C2-methyl group is expected to be a major contributor to the height of this barrier. mdpi.com
Table 3: Estimated Rotational Energy Barriers for N-Aryl Systems
| Rotation | Conformation | Relative Energy (kcal/mol) |
| Ground State (Minimum) | Twisted (Dihedral ~55°) | 0 |
| Transition State 1 | Planar (Dihedral = 0°) | 4 - 8 |
| Transition State 2 | Perpendicular (Dihedral = 90°) | 2 - 5 |
Substituents play a critical role in dictating the conformational preferences and flexibility of a molecule. In this compound, the two key substituents are the 2-methyl group on the pyrrole and the 2-fluoro group on the phenyl ring.
2-Methyl Group: This group introduces significant steric hindrance, which forces the phenyl ring out of the plane of the pyrrole ring. This steric effect is the primary reason for the large dihedral angle in the molecule's preferred conformation and is a major contributor to the rotational barrier. researchgate.net
Together, these substituents create a unique conformational landscape that is distinct from unsubstituted N-phenylpyrrole, leading to a well-defined, twisted ground-state structure with a notable barrier to internal rotation. ibm.com
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting the spectroscopic properties of molecules like this compound, aiding in their structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural verification. nih.govmdpi.com Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often employing functionals like B3LYP. nih.govruc.dk The Gauge-Including Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). ruc.dk
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyrrole H-3 | 6.10 - 6.30 | 108.0 - 110.0 |
| Pyrrole H-4 | 6.60 - 6.80 | 115.0 - 117.0 |
| Pyrrole H-5 | 6.90 - 7.10 | 122.0 - 124.0 |
| Methyl H | 2.20 - 2.40 | 12.0 - 14.0 |
| Fluorophenyl H-3' | 7.20 - 7.40 | 116.0 - 118.0 (d, JCF ≈ 20 Hz) |
| Fluorophenyl H-4' | 7.30 - 7.50 | 130.0 - 132.0 |
| Fluorophenyl H-5' | 7.10 - 7.30 | 124.0 - 126.0 |
| Fluorophenyl H-6' | 7.40 - 7.60 | 128.0 - 130.0 |
| Pyrrole C-2 | - | 135.0 - 137.0 |
| Fluorophenyl C-1' | - | 125.0 - 127.0 (d, JCF ≈ 10 Hz) |
| Fluorophenyl C-2' | - | 158.0 - 162.0 (d, JCF ≈ 245 Hz) |
Note: The values in this table are hypothetical and based on typical chemical shifts for similar N-aryl pyrrole structures as discussed in the literature. The splitting pattern (d) and coupling constants (J) for carbon atoms are due to the fluorine substituent.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules. mdpi.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.gov
For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions are expected to be of π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution pattern on both the pyrrole and phenyl rings influences the energy of these orbitals and thus the position of the absorption maxima (λmax). researchgate.net The predicted spectrum would show the oscillator strength of each transition, which is proportional to the intensity of the absorption band. nih.gov
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |
| 250 - 270 | 0.4 - 0.6 | π → π* (Phenyl Ring) |
| 280 - 300 | 0.2 - 0.4 | π → π* (Pyrrole Ring) |
Note: This table presents hypothetical data based on the expected electronic transitions for N-aryl pyrrole systems as informed by computational studies on related molecules.
In Silico Approaches to Molecular Interactions and Biological Activity Prediction
Computational methods are invaluable for predicting how a molecule like this compound might interact with biological systems, thereby guiding further experimental investigation.
Molecular Docking Simulations with Model Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For pyrrole derivatives, common biological targets include enzymes such as cyclooxygenases (COX-1 and COX-2) and various protein kinases, which are often implicated in inflammation and cancer. nih.govnih.govmdpi.com
In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be computationally generated and optimized. Docking software then systematically explores possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity. mdpi.comresearchgate.net
For instance, docking simulations of analogous N-aryl pyrroles into the active site of COX-2 have been performed to explore their potential as anti-inflammatory agents. acs.orgacs.org Similarly, protein kinases are another class of targets where pyrrole-containing compounds have shown inhibitory activity. mdpi.com
Binding Mode Analysis and Ligand-Target Interaction Profiling
Following molecular docking, a detailed analysis of the binding mode provides insights into the specific interactions between the ligand and the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov
For this compound, the fluorophenyl group could engage in hydrophobic interactions within a lipophilic pocket of the active site. The fluorine atom may also participate in specific interactions, such as halogen bonds or dipole-dipole interactions. The pyrrole ring can form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. The methyl group can also contribute to hydrophobic interactions.
Table 3: Potential Ligand-Target Interactions for this compound with a Model Kinase Target
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |
| Hydrogen Bonding | - | - |
| Hydrophobic Interactions | 2-Fluorophenyl Ring, Methyl Group | Leucine, Valine, Alanine |
| π-π Stacking | Pyrrole Ring, Phenyl Ring | Phenylalanine, Tyrosine |
| Halogen Bonding | Fluorine | Backbone Carbonyl Oxygen |
Note: This table is a hypothetical representation of potential interactions based on docking studies of similar compounds with protein kinases.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, untested compounds.
To develop a QSAR model for a hypothetical activity of this compound, a dataset of structurally related compounds with known activities would be required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. mdpi.com
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity. For N-phenyl pyrrole derivatives, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters have been shown to be important in QSAR models for various biological activities. nih.gov
Exploration of Biological and Pharmacological Applications
Pyrrole (B145914) Core as a Privileged Scaffold in Bioactive Molecules
The pyrrole nucleus is a cornerstone in the architecture of many molecules essential for life and medicine. nih.govrsc.org Its prevalence in both natural products and synthetic drugs highlights its versatility and importance in drug discovery programs. nih.govnih.gov The ability of the pyrrole ring to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity, has been recognized for many years by medicinal chemists. nih.gov
The history of pyrrole chemistry began in 1857, when it was first isolated from the pyrolysis of bone. scitechnol.com Its clinical relevance became apparent when it was identified as the fundamental structural unit in vital natural compounds such as heme (a component of hemoglobin), chlorophyll, vitamin B12, and bile pigments like bilirubin (B190676) and biliverdin. scitechnol.comwikipedia.org Beyond these essential cofactors, the pyrrole scaffold is found in a diverse array of secondary metabolites, including alkaloids and antibiotics. wikipedia.orgrsc.org
This rich natural history has inspired chemists to design and create synthetic analogs for pharmaceutical use. nih.govnih.gov The development of synthetic methods, such as the Paal-Knorr and Hantzsch reactions, has enabled the creation of vast libraries of pyrrole derivatives. researchgate.net These synthetic efforts aim to replicate or improve upon the biological activities of natural products, leading to the discovery of numerous clinically significant drugs. rsc.orgbiolmolchem.com
The structural versatility of the pyrrole ring has allowed for its incorporation into drugs targeting a wide spectrum of diseases. rsc.orgnih.gov Pyrrole-containing compounds have demonstrated significant therapeutic potential across multiple areas. nih.govnih.gov
Anticancer: Pyrrole derivatives are integral to several anticancer agents. nih.govnih.gov For instance, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers. mdpi.com The pyrrole moiety is a key feature in molecules designed to inhibit various cellular processes crucial for tumor growth. nih.gov
Anti-inflammatory: Nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core, such as Tolmetin and Ketorolac, are widely used to manage pain and inflammation. mdpi.com These drugs often function by inhibiting cyclooxygenase (COX) enzymes.
Antimicrobial: The pyrrole scaffold is found in numerous compounds with antibacterial and antifungal properties. nih.govmdpi.com Researchers have developed pyrrole-based molecules that are effective against various pathogens, including drug-resistant strains. nih.gov Pyrrolamides, for example, are a class of potential antibacterial compounds that target the essential bacterial enzyme DNA gyrase. mdpi.com
Enzyme Inhibition: Many pyrrole derivatives exert their therapeutic effects by inhibiting specific enzymes. nih.gov Atorvastatin, a widely prescribed cholesterol-lowering drug, functions by inhibiting HMG-CoA reductase. mdpi.com Other pyrrole compounds have been designed to inhibit enzymes like reverse transcriptase in HIV, various protein kinases, and the enoyl-acyl carrier protein reductase (InhA), a target for antitubercular drugs. nih.govnih.gov
Antiviral: The pyrrole framework is also present in molecules with antiviral activity, including those targeting viruses like HCV. nih.gov
The following table summarizes the diverse therapeutic applications of pyrrole-based compounds.
| Therapeutic Area | Mechanism/Target Class | Example Compounds/Drugs | Reference |
|---|---|---|---|
| Anticancer | Tyrosine Kinase Inhibition | Sunitinib | mdpi.com |
| Anti-inflammatory | COX Enzyme Inhibition | Tolmetin, Ketorolac | mdpi.com |
| Cardiovascular | HMG-CoA Reductase Inhibition | Atorvastatin | mdpi.com |
| Antimicrobial | DNA Gyrase Inhibition | Pyrrolamides | mdpi.com |
| Antitubercular | InhA Enzyme Inhibition | Pyrrole-fused pyrimidines | nih.gov |
| Antiviral | HCV Inhibition | Pyrrolo[2,3-d]pyrimidines | nih.gov |
Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects
The exploration of a compound's biological and pharmacological applications is deeply rooted in understanding its structure-activity relationship (SAR). For derivatives of 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole, SAR investigations focus on how specific structural modifications influence bioactivity, guiding the design of more potent and selective molecules. nih.govbohrium.com
Systematic Modification of the 2-Fluorophenyl Substituent
The 2-fluorophenyl group is a critical component of the molecule, and its modification is a key strategy in SAR studies. The position and nature of substituents on this phenyl ring can dramatically alter the compound's electronic properties, conformation, and ability to interact with biological targets.
Research on related N-aryl heterocyclic compounds has demonstrated the significant impact of substitutions on the phenyl ring. For instance, in a series of 7-phenyl-pyrroloquinolinone derivatives, introducing a fluorine atom at the 2- or 3-position of the phenyl ring resulted in potent cytotoxicity against various human tumor cell lines. nih.govresearchgate.net This suggests that the electronegativity and size of the fluorine atom can enhance biological activity.
Further studies on other heterocyclic scaffolds have shown that double fluorination on a phenyl ring can significantly improve inhibitory activity against viral enzymes compared to single fluorine substitutions. nih.gov Conversely, moving a substituent from a para- to a meta-position or replacing an electron-donating group with an electron-withdrawing group can lead to a loss of activity, highlighting the precise structural requirements for optimal interaction with the target. mdpi.com
The following table summarizes SAR findings from analogous compounds where the phenyl ring was systematically modified.
| Analog Series | Modification on Phenyl Ring | Observed Impact on Bioactivity | Reference |
| 7-Phenyl-pyrroloquinolinones | Introduction of Fluorine at position 2 or 3 | Potent cytotoxicity in leukemic and solid tumor cell lines | nih.govresearchgate.net |
| NH2-biphenyl-diarylpyrimidines | Introduction of Fluorine at position 3 | Enhanced inhibitory activity and Selectivity Index (SI) | nih.gov |
| NH2-biphenyl-diarylpyrimidines | Double fluorination at positions 3 and 5 | Significantly improved inhibitory activity over single fluorination | nih.gov |
| Benzenesulfonamide Analogs | Replacement of para-methoxy with electron-withdrawing groups | Loss of activity, indicating the necessity of an electron-donating group | mdpi.com |
These findings underscore that modifications to the 2-fluorophenyl moiety, such as altering the position of the fluorine atom, introducing additional substituents, or changing their electronic nature, are pivotal for tuning the biological profile of this compound analogs.
Impact of the Pyrrole 2-Methyl Group on Bioactivity
Studies on other ligand-protein interactions have illuminated the profound "methyl effect." The addition of a methyl group can boost activity by a factor of ten or more. nih.gov This enhancement can arise from several factors:
Conformational Restriction : An ortho-methyl group can induce a specific torsional angle between the pyrrole and phenyl rings, pre-organizing the molecule into a more favorable conformation for binding to a target protein. nih.gov
Hydrophobic Interactions : The methyl group can fit into a complementary hydrophobic pocket within the protein's binding site, increasing binding affinity. nih.gov
Metabolic Stability : Methyl groups can be sites of metabolic oxidation. While sometimes a liability, their removal or modification can also be used to block undesirable metabolism.
In a study of pyrrolone antimalarials, the removal of methyl substituents from the pyrrole ring resulted in a significant (20-25 fold) loss of activity, demonstrating their critical contribution to the compound's efficacy. Similarly, in a series of metallo-β-lactamase inhibitors, the core pyrrole structure, including its substituents, was found to be important for inhibitory potency. nih.gov
The table below illustrates the importance of methyl groups in different bioactive scaffolds.
| Compound Series | Modification | Observed Impact on Bioactivity | Reference |
| p38α MAP Kinase Inhibitors | Addition of a methyl group | >200-fold improvement in activity | nih.gov |
| Pyrrolone Antimalarials | Removal of methyl substituents from the pyrrole ring | ~20-25 fold loss in activity | |
| Anion Receptors | Addition of methyl groups to the scaffold | Generally increased receptor affinity for most anions | nih.gov |
These examples strongly suggest that the 2-methyl group on the pyrrole ring of this compound is a key feature for its biological activity, likely by influencing the molecule's conformation and providing favorable interactions within a receptor binding site.
Elucidation of Key Pharmacophoric Features through Analog Synthesis
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. nih.gov The synthesis and biological evaluation of a diverse set of analogs are fundamental to defining the pharmacophore for a class of compounds. researchgate.net
Through the systematic modifications described in the preceding sections, key pharmacophoric features for analogs of this compound can be elucidated. The evidence from related structures points to several potentially crucial features:
Aromatic/Hydrophobic Region : The 2-fluorophenyl ring serves as a key aromatic region. SAR studies consistently show that substitutions on this ring are critical, indicating it likely engages in important hydrophobic or π-stacking interactions with the target. nih.govresearchgate.net
Hydrogen Bond Acceptor : The fluorine atom on the phenyl ring can act as a hydrogen bond acceptor, a feature that can be crucial for anchoring the ligand in the binding site.
Steric/Hydrophobic Feature : The 2-methyl group on the pyrrole ring provides a critical steric and hydrophobic feature that dictates the correct orientation of the phenyl ring and may occupy a specific hydrophobic pocket. nih.gov
Heterocyclic Core : The pyrrole ring itself serves as a central scaffold, properly positioning the key substituents for interaction with a biological target. nih.govnih.gov
For example, in one study on pyrrole derivatives, SAR investigations revealed that halogen or methoxy (B1213986) substituents on an N-phenyl ring were essential for activity. nih.gov In another series, the N-benzyl side chain and vicinal diphenyl groups on a pyrrole core were identified as important for potency. nih.gov The synthesis of analogs where these groups are altered or removed allows for the validation of their importance within the pharmacophore model. By integrating the SAR data from numerous analogs, a comprehensive pharmacophore hypothesis can be constructed to guide the design of new, more effective compounds.
Future Perspectives and Emerging Research Avenues
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The future discovery of novel derivatives of 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole will be significantly accelerated by the systematic integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries, by systematically varying substituents around the core scaffold. nih.govnih.gov For the this compound core, this would involve modifying key positions on both the pyrrole (B145914) and phenyl rings.
Combinatorial Synthesis Strategies: Efficient synthetic procedures, such as multicomponent reactions, are essential for building diverse compound libraries. nih.gov Methodologies like the Paal-Knorr synthesis, a classical method for creating pyrrole rings, can be adapted for a combinatorial format. nih.govresearchgate.net By employing a diverse set of anilines and 1,4-dicarbonyl compounds, researchers can generate a vast array of analogs.
The process would involve:
Varying Phenyl Ring Substituents: Introducing a wide range of functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at different positions of the phenyl ring to probe structure-activity relationships (SAR).
Modifying the Pyrrole Core: Altering the methyl group at the 2-position or introducing new substituents at other positions of the pyrrole ring to explore their impact on biological activity.
Solid-Phase and Solution-Phase Synthesis: Utilizing both solid-phase techniques, which simplify purification, and parallel solution-phase synthesis to rapidly assemble these libraries. nih.govcore.ac.uk
Once synthesized, these libraries can be subjected to HTS to rapidly assess their biological activity against various targets. ewadirect.com HTS platforms utilize automated robotics to test thousands of compounds simultaneously in miniaturized assays, such as cell-based assays or biochemical assays. mdpi.com For instance, a library of this compound derivatives could be screened for inhibition of specific enzymes, like kinases or topoisomerases, or for effects on cellular pathways implicated in disease. rsc.orgnih.gov The integration of these two powerful technologies creates an efficient engine for lead discovery, enabling the rapid identification of promising new compounds from large and diverse chemical libraries. chapman.edu
Table 1: Hypothetical Combinatorial Library Design for this compound Analogs
| Scaffold Position | R1 (Phenyl Ring Substituent) | R2 (Pyrrole Ring Substituent) |
| Variation 1 | 3-Chloro | Ethyl |
| Variation 2 | 4-Methoxy | Propyl |
| Variation 3 | 3,5-Difluoro | Cyclopropyl |
| Variation 4 | 4-Trifluoromethyl | Phenyl |
| Variation 5 | 4-Cyano | Hydroxymethyl |
Advanced Spectroscopic Techniques for Real-Time Interaction Analysis
Understanding how a small molecule interacts with its biological target is fundamental to drug discovery. Advanced spectroscopic techniques are emerging as powerful tools for analyzing these interactions in real-time, providing detailed kinetic and thermodynamic data. For this compound and its derivatives, techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Fluorescence Resonance Energy Transfer (FRET) will be invaluable.
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip when an analyte (e.g., a derivative of our compound) binds to a ligand (e.g., a target protein) that has been immobilized on the chip. mdpi.com SPR provides real-time data on the association rate (k_on) and dissociation rate (k_off) of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated. nih.govnicoyalife.com This allows for a detailed quantitative comparison of the binding affinities of different derivatives, guiding lead optimization. drugtargetreview.com
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free method that monitors molecular interactions in real-time. drugtargetreview.com It measures the interference pattern of white light reflected from the surface of a biosensor tip. As molecules bind to or dissociate from the tip, the thickness of the biological layer changes, causing a wavelength shift that is directly proportional to the extent of binding. This provides kinetic data (k_on, k_off) and affinity data (K_D).
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. nih.gov If this compound or a derivative can be rendered fluorescent, or if it binds to a fluorescently labeled protein, FRET can be used to monitor binding events and conformational changes in real-time within a cellular environment. The efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nm), making it a "spectroscopic ruler" for molecular interactions. nih.gov
Table 2: Comparison of Advanced Spectroscopic Techniques for Interaction Analysis
| Technique | Principle | Key Outputs | Advantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. mdpi.com | k_on, k_off, K_D, Thermodynamics. nih.gov | Label-free, real-time kinetic data, high sensitivity. mdpi.com |
| Biolayer Interferometry (BLI) | Measures shifts in the interference pattern of light reflected from a biosensor tip. drugtargetreview.com | k_on, k_off, K_D. drugtargetreview.com | Label-free, real-time, high-throughput capabilities. |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between donor and acceptor fluorophores. nih.gov | Binding efficiency, conformational changes, molecular proximity. | High sensitivity, applicable in living cells. nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict compound properties and design novel molecules with desired activities. nih.gov These computational approaches can significantly de-risk and accelerate the development of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By generating a dataset of this compound analogs and their measured activities, ML algorithms (such as random forests, support vector machines, or neural networks) can build predictive QSAR models. researchgate.netmdpi.com These models can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, allowing chemists to prioritize the most promising candidates and guide the design of new analogs. nih.gov
Deep Learning and Generative Models: More advanced deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can go beyond prediction and actively design novel molecular structures. mdpi.com Trained on large databases of known molecules and their properties, these models can generate new pyrrole-based structures that are predicted to have high activity and favorable drug-like properties.
Predictive Synthesis and Reaction Optimization: AI tools are also being developed to assist in synthetic chemistry. nih.gov Retrosynthesis programs can suggest viable synthetic routes for novel designed compounds, and ML models can predict the outcomes of chemical reactions under various conditions, helping to optimize reaction yields and reduce failures in the lab.
The integration of these AI/ML tools into the design-make-test-analyze cycle promises to create a more efficient, data-driven approach to discovering the next generation of therapeutics based on the this compound scaffold. nih.govresearchgate.net
Development of this compound as a Chemical Probe for Novel Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. chemicalprobes.org Given the potential biological activity of pyrrole-containing structures, this compound serves as an excellent starting point for the development of chemical probes to explore novel biological pathways.
The development process would involve functionalizing the core scaffold to incorporate reporter groups or reactive moieties:
Fluorescent Probes: By attaching a fluorophore to a non-critical position of the molecule, a fluorescent probe can be created. mdpi.com Pyrrole and diketopyrrolopyrrole structures themselves can possess intrinsic fluorescence. nih.govnih.govrsc.org Such probes would allow for the visualization of the compound's distribution within cells and organelles using fluorescence microscopy, helping to identify its subcellular localization and potential targets. nih.govmdpi.com The probe's fluorescence might also change upon binding to its target, providing a direct readout of the interaction. mdpi.com
Affinity-Based Probes: These probes are designed to covalently bind to their target protein. This is typically achieved by incorporating a reactive group (e.g., an electrophile) onto the molecule. After the probe binds to its target in a cell lysate or living cell, the target protein can be isolated, identified using mass spectrometry, and validated. This is a powerful method for target deconvolution and discovering previously unknown functions of proteins.
By developing well-characterized, potent, and selective chemical probes based on the this compound scaffold, researchers can gain unprecedented insights into complex biological processes and validate new targets for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole, and how can reaction yields be optimized?
- The compound can be synthesized via cross-coupling reactions or functionalization of pre-existing pyrrole scaffolds. For example, palladium-catalyzed Suzuki-Miyaura coupling has been used for similar fluorophenyl-pyrrole derivatives, achieving yields up to 85–98% under optimized conditions (e.g., ligand choice, temperature) . To improve yields, consider:
- Purifying intermediates (e.g., brominated pyrroles) to minimize side reactions.
- Adjusting stoichiometry of fluorophenyl boronic acid derivatives.
- Using microwave-assisted synthesis to enhance reaction efficiency .
Q. How can researchers characterize the structural and electronic properties of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For fluorophenyl-pyrroles, expect distinct splitting patterns due to fluorine's electronegativity (e.g., ¹H-NMR: δ 6.1–7.5 ppm for aromatic protons; ¹⁹F-NMR: δ -110 to -120 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluorophenyl orientation) via single-crystal studies. Prior work on analogous compounds shows planar pyrrole rings with dihedral angles <10° between substituents .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects, such as fluorine’s electron-withdrawing impact on pyrrole’s aromaticity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR suggests multiple conformers but crystallography indicates a single structure, consider:
- Dynamic effects in solution (e.g., hindered rotation of the fluorophenyl group) causing signal splitting.
- Temperature-dependent NMR studies to identify conformational equilibria .
- Cross-validation with IR spectroscopy to detect hydrogen bonding or steric interactions .
Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- The fluorine atom enhances metabolic stability and modulates lipophilicity. In drug design:
- Bioisosterism : Fluorine mimics hydroxyl groups, improving target binding (e.g., kinase inhibitors) while reducing oxidative degradation .
- Electrophilic Substitution : Fluorine directs further functionalization (e.g., para-substitution on the phenyl ring) via halogen bonding .
Q. What experimental designs are optimal for studying this compound’s role in catalytic systems?
- Ligand Design : The pyrrole nitrogen and fluorophenyl group can coordinate transition metals (e.g., Pd, Cu). Test catalytic activity in:
- C–H activation reactions using [Pd(OAc)₂] with phosphine ligands.
- Photoredox catalysis under blue LED light, leveraging pyrrole’s electron-rich π-system .
Methodological Guidance
Q. How should researchers handle discrepancies between computational predictions and experimental data?
- Scenario : If DFT-predicted bond lengths deviate from crystallographic data by >0.05 Å:
- Re-optimize calculations with dispersion corrections (e.g., D3BJ) to account for van der Waals interactions.
- Check for crystal packing effects (e.g., π-stacking) that distort geometry .
- Tools : Use software like Gaussian or ORCA for simulations, and Mercury for crystallographic visualization .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to oral toxicity (GHS H302) .
- Work in a fume hood to avoid inhalation of fine powders.
- Store under inert atmosphere (N₂/Ar) to prevent pyrrole oxidation .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
